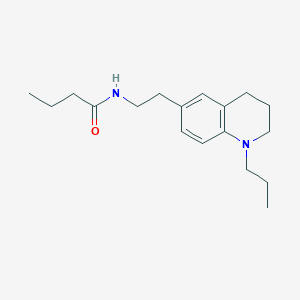

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

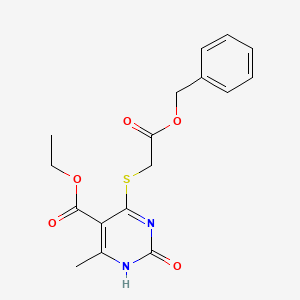

“N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide” is a synthetic compound . It is also known as PTTQ. It belongs to the class of quinoline derivatives.

Synthesis Analysis

The synthesis of such compounds involves complex chemical reactions . A series of novel substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes has been synthesized and evaluated for their β3-adrenergic receptor agonistic activity .Molecular Structure Analysis

The molecular structure of this compound is complex. It is a derivative of 1,2,3,4-tetrahydroquinoline . The crystal structure of a similar compound, an ABA-mimicking ligand, in complex with the PYL2 ABA receptor and the HAB1 PP2C, revealed that it mediates a gate-latch-lock interacting network .Scientific Research Applications

Synthesis and Chemical Properties

- Dopamine Agonist Properties : Research on homologous N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines revealed insights into dopamine-like activity, highlighting the significance of N-alkylation in modulating potency, which could inform the design of compounds with specific neurological effects (Jacob et al., 1981).

- Multicomponent Synthesis : A straightforward synthesis of 2-propylquinolines under multicomponent conditions has been reported, emphasizing the importance of such compounds as antileishmanial agents (Venkateswarlu et al., 2013).

Applications in Material Science

- Fluorescent Zinc Sensors : Bisquinoline derivatives have been explored for their potential as fluorescent zinc sensors, indicating applications in bioimaging and environmental monitoring (Mikata et al., 2009).

Biological Applications

- Antimicrobial Activity : Synthesis and evaluation of pyranoquinoline derivatives have demonstrated antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Mathada & Mathada, 2009).

Potential Therapeutic Applications

- Antiallergic Compounds : Research on pyranoquinoline derivatives for the topical treatment of asthma has shown promising antiallergic properties, indicating potential therapeutic applications (Cairns et al., 1985).

Mechanism of Action

Target of Action

The primary targets of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles.

Result of Action

The molecular and cellular effects of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide’s action are currently unknown . As research progresses, we will gain a better understanding of these effects.

properties

IUPAC Name |

N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O/c1-3-6-18(21)19-11-10-15-8-9-17-16(14-15)7-5-13-20(17)12-4-2/h8-9,14H,3-7,10-13H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFGTTOIBMQCQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCC1=CC2=C(C=C1)N(CCC2)CCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2931144.png)

![N-[(4-Bromo-2,5-dimethylpyrazol-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide](/img/structure/B2931153.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2931155.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone](/img/structure/B2931158.png)

![2-{Cyclopropyl[4-(trifluoromethyl)pyrimidin-2-yl]amino}cyclobutan-1-ol](/img/structure/B2931160.png)

![1'-(4-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2931164.png)

![N-(1-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-2-oxo-2-phenylethyl)benzamide](/img/structure/B2931167.png)